An In-depth Technical Guide to the Chemical Properties of 5-(Bromomethyl)-2-furaldehyde
An In-depth Technical Guide to the Chemical Properties of 5-(Bromomethyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromomethyl)-2-furaldehyde is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring both a reactive aldehyde and a benzylic-like bromide, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials. This technical guide provides a comprehensive overview of the chemical and physical properties of 5-(Bromomethyl)-2-furaldehyde, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in drug discovery and development.
Chemical and Physical Properties
5-(Bromomethyl)-2-furaldehyde, also known as 5-(bromomethyl)furan-2-carbaldehyde, is a derivative of furfural.[1] It is recognized for its utility as a key intermediate in the synthesis of a variety of chemical compounds.[1] The presence of both an aldehyde and a bromomethyl group on the furan ring imparts a high degree of reactivity and versatility to the molecule.
Table 1: Physical and Chemical Properties of 5-(Bromomethyl)-2-furaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrO₂ | [2] |
| Molecular Weight | 189.01 g/mol | [2] |
| Appearance | Yellowish liquid with a strong, pungent odor | [1] |
| Melting Point | 60.2-60.7 °C | [1] |
| Boiling Point | 269.999 °C at 760 mmHg | [1] |
| Density | 1.667 g/cm³ | [1] |
| Flash Point | 117.092 °C | [1] |
| Refractive Index | 1.584 | [1] |
| CAS Number | 39131-44-7 | [2] |
Table 2: Computed Properties of 5-(Bromomethyl)-2-furaldehyde
| Property | Value | Reference(s) |
| XLogP3 | 0.9 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 187.94729 Da | [2] |
| Topological Polar Surface Area | 30.2 Ų | [2] |
Synthesis of 5-(Bromomethyl)-2-furaldehyde
The most common and practical laboratory synthesis of 5-(Bromomethyl)-2-furaldehyde involves the bromination of the readily available biomass-derived platform chemical, 5-(hydroxymethyl)-2-furaldehyde (HMF).
Experimental Protocol: Bromination of 5-(Hydroxymethyl)-2-furaldehyde (HMF)
This procedure outlines a typical method for the synthesis of 5-(Bromomethyl)-2-furaldehyde from HMF.
Materials:
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5-(Hydroxymethyl)-2-furaldehyde (HMF)
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Phosphorus tribromide (PBr₃) or another suitable brominating agent
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Anhydrous diethyl ether or other suitable aprotic solvent
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
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Magnetic stirrer and heating mantle
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-(hydroxymethyl)-2-furaldehyde in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath to 0 °C.
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Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether to the cooled HMF solution dropwise via the dropping funnel with continuous stirring. The molar ratio of HMF to PBr₃ should be carefully controlled, typically around 3:1.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-(Bromomethyl)-2-furaldehyde.
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The crude product can be further purified by column chromatography on silica gel.
Caption: Synthesis of 5-(Bromomethyl)-2-furaldehyde from HMF.
Chemical Reactivity and Key Reactions
The reactivity of 5-(Bromomethyl)-2-furaldehyde is dominated by its two functional groups: the aldehyde and the bromomethyl group. The aldehyde group is susceptible to nucleophilic attack and can undergo reactions typical of aldehydes, such as the Wittig reaction and condensation reactions. The bromomethyl group is an excellent electrophile and readily participates in nucleophilic substitution (Sₙ2) reactions.
Nucleophilic Substitution at the Bromomethyl Group
The C-Br bond in the bromomethyl group is activated by the adjacent furan ring, making it highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups at the 5-position of the furan ring.
5-(Bromomethyl)-2-furaldehyde can react with alkoxides to form ethers, a classic example of the Williamson ether synthesis. This reaction is useful for introducing alkoxy side chains, which can modulate the solubility and biological activity of the resulting molecules.
Experimental Protocol: Synthesis of a 5-(Alkoxymethyl)-2-furaldehyde
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Prepare the alkoxide by reacting the corresponding alcohol with a strong base like sodium hydride in an anhydrous solvent such as THF or DMF.
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To the solution of the alkoxide, add a solution of 5-(Bromomethyl)-2-furaldehyde in the same anhydrous solvent dropwise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Quench the reaction with water and extract the product with a suitable organic solvent.
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Wash, dry, and concentrate the organic layer to obtain the crude ether, which can be purified by column chromatography.
Caption: Williamson Ether Synthesis with 5-(Bromomethyl)-2-furaldehyde.
Thiols are excellent nucleophiles and react readily with 5-(Bromomethyl)-2-furaldehyde to form thioethers. This reaction is efficient and proceeds under mild conditions.
Experimental Protocol: Synthesis of a 5-(Alkylthiomethyl)-2-furaldehyde
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Dissolve the thiol in a suitable solvent such as ethanol or DMF.
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Add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol and form the thiolate.
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To this solution, add 5-(Bromomethyl)-2-furaldehyde and stir the mixture at room temperature.
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Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over a drying agent, and concentrate to yield the thioether. Purify by column chromatography if necessary.
Caption: Reaction of 5-(Bromomethyl)-2-furaldehyde with a Thiol.
Reactions of the Aldehyde Group
The aldehyde group of 5-(Bromomethyl)-2-furaldehyde undergoes typical reactions of aromatic aldehydes.
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. 5-(Bromomethyl)-2-furaldehyde can be converted to a variety of vinylfuran derivatives using this reaction.
Experimental Protocol: Synthesis of a 5-(Bromomethyl)-2-(vinyl)furan Derivative
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Prepare the phosphonium ylide by reacting a triphenylphosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF.
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To the resulting ylide solution, add a solution of 5-(Bromomethyl)-2-furaldehyde in the same solvent at low temperature (e.g., 0 °C or -78 °C).
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with water and extract the product with an organic solvent.
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Wash, dry, and concentrate the organic layer. The product can be purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Caption: Wittig Reaction of 5-(Bromomethyl)-2-furaldehyde.
Spectroscopic Data
The structural elucidation of 5-(Bromomethyl)-2-furaldehyde and its derivatives relies on standard spectroscopic techniques.
Table 3: Spectroscopic Data for 5-(Bromomethyl)-2-furaldehyde
| Technique | Key Features and Assignments |
| ¹H NMR | δ (ppm): ~9.6 (s, 1H, -CHO), ~7.3 (d, 1H, furan H-3), ~6.6 (d, 1H, furan H-4), ~4.6 (s, 2H, -CH₂Br) |
| ¹³C NMR | δ (ppm): ~177 (-CHO), ~159 (furan C-2), ~154 (furan C-5), ~122 (furan C-3), ~113 (furan C-4), ~25 (-CH₂Br) |
| IR (cm⁻¹) | ~2820, 2740 (C-H stretch of aldehyde), ~1670 (C=O stretch of aldehyde), ~1570, 1500 (C=C stretch of furan ring), ~1250 (C-O-C stretch of furan ring), ~650 (C-Br stretch) |
| Mass Spec (EI) | m/z: 188/190 [M]⁺ (characteristic bromine isotope pattern), 109 [M-Br]⁺, 81 [C₅H₅O]⁺ |
Applications in Drug Discovery and Development
The bifunctional nature of 5-(Bromomethyl)-2-furaldehyde makes it a valuable synthon for the construction of complex molecular architectures found in many biologically active compounds.
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Scaffold for Heterocyclic Synthesis: The furan ring serves as a core scaffold onto which various substituents can be introduced via reactions at the aldehyde and bromomethyl positions. This allows for the rapid generation of libraries of compounds for high-throughput screening in drug discovery programs.
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Synthesis of Antiviral and Anticancer Agents: Furan-containing compounds have shown promise as antiviral and anticancer agents. 5-(Bromomethyl)-2-furaldehyde is a key starting material for the synthesis of nucleoside analogues and other heterocyclic systems with potential therapeutic applications.[1]
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Linker for Bioconjugation: The reactive bromomethyl group can be used to attach the furan moiety to other molecules of interest, such as proteins or peptides, to create bioconjugates for targeted drug delivery or diagnostic applications.
Conclusion
5-(Bromomethyl)-2-furaldehyde is a highly versatile and reactive chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its readily available starting material, 5-(hydroxymethyl)-2-furaldehyde, derived from biomass, further enhances its appeal as a sustainable building block. The ability to selectively functionalize either the aldehyde or the bromomethyl group provides a powerful tool for the synthesis of a diverse range of complex molecules, making it an indispensable reagent for researchers and professionals in the field of drug development.
Disclaimer: The experimental protocols provided in this document are for informational purposes only and should be carried out by trained professionals in a properly equipped laboratory. Appropriate safety precautions should always be taken.
